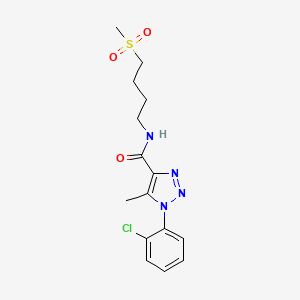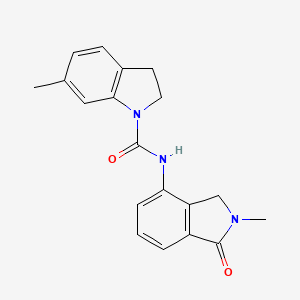
1-(2-chlorophenyl)-5-methyl-N-(4-methylsulfonylbutyl)triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-5-methyl-N-(4-methylsulfonylbutyl)triazole-4-carboxamide, also known as TAK-915, is a novel compound that has attracted significant attention in the field of neuroscience research. TAK-915 is a potent and selective inhibitor of the GABA-A α5 receptor subtype, which is known to play a critical role in cognitive function and memory formation.
Mecanismo De Acción
1-(2-chlorophenyl)-5-methyl-N-(4-methylsulfonylbutyl)triazole-4-carboxamide selectively targets the GABA-A α5 receptor subtype, which is predominantly expressed in the hippocampus, a brain region critical for learning and memory. The compound acts as a negative allosteric modulator of the receptor, reducing its activity and enhancing the excitability of hippocampal neurons. This mechanism of action is thought to underlie the cognitive-enhancing effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to enhance cognitive function and memory in animal models by improving hippocampal-dependent learning and memory tasks. The compound has also been shown to increase the number of dendritic spines in the hippocampus, suggesting that it may enhance synaptic plasticity, a key mechanism underlying learning and memory. This compound has been well-tolerated in preclinical studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-chlorophenyl)-5-methyl-N-(4-methylsulfonylbutyl)triazole-4-carboxamide is a highly selective and potent inhibitor of the GABA-A α5 receptor subtype, making it an ideal tool for studying the role of this receptor in cognitive function and memory. The compound has shown promising results in preclinical studies, suggesting its potential as a novel therapeutic agent for cognitive disorders. However, the limitations of this compound include its short half-life and poor brain penetration, which may limit its clinical utility.
Direcciones Futuras
For research on 1-(2-chlorophenyl)-5-methyl-N-(4-methylsulfonylbutyl)triazole-4-carboxamide include the development of more potent and brain-penetrant analogs of the compound, as well as the investigation of its potential therapeutic applications in cognitive disorders. Further studies are needed to elucidate the precise mechanism of action of this compound and its effects on synaptic plasticity and neuronal network activity. The compound may also have potential applications in other neurological disorders, such as epilepsy and traumatic brain injury.
Métodos De Síntesis
The synthesis of 1-(2-chlorophenyl)-5-methyl-N-(4-methylsulfonylbutyl)triazole-4-carboxamide involves the reaction of 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid with 4-methylsulfonylbutylamine in the presence of a coupling agent such as EDCI or HATU. The reaction is carried out in a suitable solvent, such as DMF or DMSO, at room temperature for several hours. The resulting product is purified by column chromatography to obtain this compound in high purity and yield.
Aplicaciones Científicas De Investigación
1-(2-chlorophenyl)-5-methyl-N-(4-methylsulfonylbutyl)triazole-4-carboxamide has been extensively studied for its potential therapeutic applications in cognitive disorders such as Alzheimer's disease, schizophrenia, and autism spectrum disorders. The compound has shown promising results in preclinical studies, demonstrating its ability to enhance cognitive function and memory in animal models. This compound has also been shown to improve cognitive deficits in patients with schizophrenia, suggesting its potential as a novel treatment for this disorder.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-5-methyl-N-(4-methylsulfonylbutyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O3S/c1-11-14(15(21)17-9-5-6-10-24(2,22)23)18-19-20(11)13-8-4-3-7-12(13)16/h3-4,7-8H,5-6,9-10H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKMRKMSLHAHHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2Cl)C(=O)NCCCCS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine](/img/structure/B7429839.png)
![2-[1-[2-(2,5-Dichlorophenyl)sulfinylethyl]-3-hydroxypiperidin-3-yl]acetamide](/img/structure/B7429843.png)

![2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide](/img/structure/B7429850.png)
![1-[2-[1-[(5-Cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methylamino]ethyl]-4-fluorophenyl]piperidin-4-ol](/img/structure/B7429858.png)
![(2S,3S)-3-amino-1-[[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]amino]-4-phenylbutan-2-ol](/img/structure/B7429859.png)

![3-cyano-3-fluoro-N-[4-[(4-fluorophenyl)sulfanylmethyl]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7429869.png)
![1-[3-(4-Fluorophenyl)cyclopentyl]-3-[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]urea](/img/structure/B7429873.png)
![1-[1-[(4-Acetamidophenyl)carbamothioyl]pyrrolidin-3-yl]triazole-4-carboxamide](/img/structure/B7429880.png)
![4-Amino-1-[3-(aminomethyl)-4-methylpiperidin-1-yl]-4-phenylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B7429889.png)
![3-(2-Amino-1-cyclopentylethyl)-1-methyl-1-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]urea;2,2,2-trifluoroacetic acid](/img/structure/B7429892.png)
![3-(2-Fluorophenyl)-3-[[2-(4-fluorophenyl)-2-hydroxyethyl]amino]propan-1-ol](/img/structure/B7429893.png)
![3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol](/img/structure/B7429902.png)
